molecular formula C14H18N4OS B2803235 2-(1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2309308-11-8

2-(1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2803235
CAS No.: 2309308-11-8
M. Wt: 290.39
InChI Key: LNRAAKKHJNNARL-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the piperidine ring: The pyrazole derivative is then reacted with a piperidine derivative under suitable conditions.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or thiophene rings.

    Reduction: Reduction reactions can occur at the carboxamide group or other functional groups.

    Substitution: Various substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, compounds of this class are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-pyrazol-5-yl)-N-(phenyl)piperidine-1-carboxamide
  • 2-(1-methyl-1H-pyrazol-5-yl)-N-(furan-2-yl)piperidine-1-carboxamide

Uniqueness

The uniqueness of 2-(1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the thiophene ring, for example, could influence its electronic properties and reactivity.

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-17-11(7-8-15-17)12-5-2-3-9-18(12)14(19)16-13-6-4-10-20-13/h4,6-8,10,12H,2-3,5,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRAAKKHJNNARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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